

# functional group analysis of 3-(3-nitrophenoxy)benzaldehyde

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## Compound of Interest

Compound Name: 3-(3-nitrophenoxy)benzaldehyde

CAS No.: 514804-15-0

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An In-depth Technical Guide to the Functional Group Analysis of **3-(3-nitrophenoxy)benzaldehyde**

## Introduction: A Molecule of Three Parts

**3-(3-nitrophenoxy)benzaldehyde** is a compound of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceuticals and other complex organic materials. Its molecular architecture is defined by the precise arrangement of three distinct functional groups: an aromatic aldehyde, a nitro group, and a diaryl ether linkage. A comprehensive analysis and unequivocal identification of this molecule are contingent upon the systematic characterization of each of these functional moieties.

This guide provides a detailed, multi-faceted approach to the functional group analysis of **3-(3-nitrophenoxy)benzaldehyde**. We will move beyond simple data reporting to explore the causal relationships behind the analytical signals observed. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for structural elucidation.

The structure of the molecule dictates our analytical strategy. We will investigate each functional group using a combination of modern spectroscopic techniques and classical chemical tests, demonstrating how these methods provide orthogonal and confirmatory data.

Caption: Chemical structure of **3-(3-nitrophenoxy)benzaldehyde**.

## Part 1: The Aldehyde Moiety (-CHO)

The aldehyde is often the most chemically reactive group in the molecule and provides several distinct spectroscopic handles.

### Spectroscopic Identification

The aldehyde group gives rise to two highly characteristic absorption bands in the IR spectrum.

- **C=O Carbonyl Stretch:** Aromatic aldehydes exhibit a strong C=O stretching absorption. Conjugation with the benzene ring lowers the vibrational frequency compared to aliphatic aldehydes.<sup>[1][2][3]</sup> Expect a strong, sharp peak in the range of 1710-1685  $\text{cm}^{-1}$ .<sup>[4]</sup>
- **Aldehydic C-H Stretch:** This is a key diagnostic feature. The C-H bond of the aldehyde group typically produces two moderate-intensity bands between 2830-2695  $\text{cm}^{-1}$ .<sup>[5]</sup> The band around 2720  $\text{cm}^{-1}$  is particularly useful as it appears in a region with few other absorptions.<sup>[5]</sup>
- **$^1\text{H}$  NMR:** The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. This results in a distinctive singlet (or a finely split multiplet if coupled to other protons) far downfield, typically in the  $\delta$  9.5-10.5 ppm range. Its integration value should correspond to one proton.
- **$^{13}\text{C}$  NMR:** The carbonyl carbon of an aldehyde is also significantly deshielded and appears in a characteristic region of the spectrum, generally between  $\delta$  190-200 ppm. For 3-nitrobenzaldehyde, a parent structure, the aldehyde carbon appears at  $\delta$  189.9 ppm.<sup>[6][7]</sup>

### Chemical Confirmation

Classical wet chemistry tests provide unambiguous, visual confirmation of the aldehyde group's presence by exploiting its ease of oxidation.

This test distinguishes aldehydes from ketones. The aldehyde is oxidized to a carboxylate anion, while the silver(I) ions in the Tollens' reagent are reduced to elemental silver, forming a characteristic silver mirror on the inside of the test tube.<sup>[8][9]</sup>

Protocol: Tollen's Test

- **Reagent Preparation:** In a clean test tube, add 1 mL of 5% silver nitrate ( $\text{AgNO}_3$ ) solution. Add one drop of 10% sodium hydroxide ( $\text{NaOH}$ ) solution to form a brown precipitate of silver oxide ( $\text{Ag}_2\text{O}$ ). Add 2% ammonia ( $\text{NH}_3$ ) solution dropwise, with shaking, until the brown precipitate just dissolves, forming the diamminesilver(I) complex,  $[\text{Ag}(\text{NH}_3)_2]^+$ . This is Tollens' reagent and must be freshly prepared.<sup>[10]</sup>
- **Test:** Dissolve a few milligrams of **3-(3-nitrophenoxy)benzaldehyde** in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the freshly prepared reagent.
- **Observation:** Place the test tube in a warm water bath (50-60°C) for 5-10 minutes.<sup>[8]</sup> The formation of a silver mirror or a black precipitate confirms the presence of an aldehyde.<sup>[10]</sup>

This test identifies the carbonyl group of both aldehydes and ketones. The reaction involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl carbon, followed by dehydration to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.<sup>[11]</sup>

Protocol: 2,4-DNPH Test

- **Reagent:** Use a prepared solution of 2,4-dinitrophenylhydrazine (Brady's reagent).
- **Test:** Add a solution of a small amount of the sample compound in 2 mL of 95% ethanol to 3 mL of the 2,4-DNPH reagent.<sup>[10]</sup>
- **Observation:** Shake the mixture vigorously. The formation of an orange-yellow or reddish-orange precipitate indicates the presence of a carbonyl group.<sup>[8][11]</sup>

## Part 2: The Aromatic Nitro Group (-NO<sub>2</sub>)

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and has unmistakable spectroscopic signatures.

## Spectroscopic Identification

The nitro group is one of the easiest functional groups to identify using IR spectroscopy due to two very strong and characteristic absorption bands arising from the stretching of the N-O bonds.[\[12\]](#)[\[13\]](#)

- Asymmetric NO<sub>2</sub> Stretch: A very strong absorption typically found in the 1550-1475 cm<sup>-1</sup> region for aromatic nitro compounds.[\[12\]](#)[\[14\]](#)
- Symmetric NO<sub>2</sub> Stretch: Another strong absorption appearing in the 1360-1290 cm<sup>-1</sup> range.[\[12\]](#)[\[14\]](#)

The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[\[12\]](#)

## Chemical Confirmation

The most common chemical test for the nitro group involves its reduction to a primary amine, which is then detected.

This is a reliable test for aromatic nitro compounds. The nitro group is reduced to a primary amino group (-NH<sub>2</sub>) using a reducing agent like tin (Sn) or zinc (Zn) in acidic conditions (HCl). The resulting aromatic amine can then be detected by the formation of a brightly colored azo dye.[\[15\]](#)

Protocol: Azo Dye Test

- Reduction: In a test tube, place a small amount of the sample, a few granules of tin, and about 3 mL of concentrated hydrochloric acid (HCl).[\[16\]](#) Gently warm the mixture in a water bath for 5-10 minutes to reduce the nitro group to an amine (3-(3-aminophenoxy)benzaldehyde).[\[16\]](#)
- Diazotization: Cool the resulting solution in an ice bath and add 2 mL of a cold 5% sodium nitrite (NaNO<sub>2</sub>) solution. This converts the primary amine into a diazonium salt.
- Coupling: In a separate test tube, dissolve a small amount of 2-naphthol (β-naphthol) in 2 mL of 10% NaOH solution. Add the cold diazonium salt solution to the alkaline 2-naphthol solution.

- Observation: The formation of a brilliant orange or red precipitate (an azo dye) confirms the presence of the primary aromatic amine, which in turn confirms the presence of the nitro group in the original sample.

## Part 3: The Diaryl Ether Linkage (-O-)

The ether linkage is the least reactive functional group in the molecule and can be the most challenging to identify definitively, relying primarily on spectroscopic evidence.

### Spectroscopic Identification

The key feature for an ether is the C-O stretching vibration. For aryl ethers, this results in a strong absorption band.

- Asymmetric C-O-C Stretch: Alkyl aryl ethers typically show a strong band around 1275-1200  $\text{cm}^{-1}$ .<sup>[17]</sup> For diaryl ethers, this remains a key region to investigate.
- Symmetric C-O-C Stretch: A weaker band may be observed near 1070-1020  $\text{cm}^{-1}$ .
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: The ether oxygen influences the chemical shifts of the adjacent aromatic rings. The carbons directly bonded to the oxygen (C-O) will be deshielded, typically appearing in the  $\delta$  155-160 ppm range in the  $^{13}\text{C}$  NMR spectrum.<sup>[17]</sup> The protons and carbons on both aromatic rings will show complex splitting patterns characteristic of substituted benzene rings. A detailed analysis of coupling constants and chemical shifts, potentially aided by 2D NMR techniques like COSY and HSQC, would be required to fully assign the structure and confirm the ether linkage.

## Part 4: Integrated Analysis and Mass Spectrometry

While IR, NMR, and chemical tests identify the individual functional groups, Mass Spectrometry (MS) provides information about the molecule as a whole.

### Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and a characteristic fragmentation pattern.

- Molecular Ion ( $M^+$ ): The molecular formula of **3-(3-nitrophenoxy)benzaldehyde** is  $C_{13}H_9NO_4$ . The expected exact mass of the molecular ion peak would be approximately 243.05 g/mol. Observing this peak is crucial for confirming the overall molecular composition.
- Fragmentation: Key fragmentation pathways would likely involve:
  - Loss of the aldehyde proton (-1 amu) to give  $[M-H]^+$ .
  - Loss of the formyl group (-29 amu) to give  $[M-CHO]^+$ .
  - Loss of the nitro group (-46 amu) to give  $[M-NO_2]^+$ .
  - Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy cation and the benzaldehyde radical, or vice versa.

## Summary and Analytical Workflow

The conclusive identification of **3-(3-nitrophenoxy)benzaldehyde** requires a logical workflow, integrating the techniques discussed.

## Data Summary Tables

Table 1: Key Spectroscopic Data for **3-(3-nitrophenoxy)benzaldehyde**

Technique	Functional Group	Expected Signal / Observation	Causality & Notes
IR	Aldehyde	Strong peak at $\sim 1700\text{ cm}^{-1}$ (C=O) Two moderate peaks at $\sim 2820$ & $\sim 2720\text{ cm}^{-1}$ (C-H)	Conjugation lowers C=O frequency. The C-H stretch is highly diagnostic. <a href="#">[2]</a> <a href="#">[3]</a>
Nitro	Very strong peak at $\sim 1530\text{ cm}^{-1}$ (asymmetric) Strong peak at $\sim 1350\text{ cm}^{-1}$ (symmetric)	Highly polar N-O bonds lead to intense absorptions. <a href="#">[12]</a> <a href="#">[13]</a>	
Diaryl Ether	Strong peak at $\sim 1250\text{ cm}^{-1}$ (asymmetric C-O-C)	Characteristic of aryl ether C-O stretching. <a href="#">[17]</a>	
$^1\text{H}$ NMR	Aldehyde	Singlet, $\delta$ 9.5 - 10.5 ppm	Deshielded proton due to adjacent C=O group.
Aromatic	Complex multiplets, $\delta$ 7.0 - 8.5 ppm	Protons on two different aromatic rings with varied electronic environments.	
$^{13}\text{C}$ NMR	Aldehyde	Peak, $\delta$ 190 - 200 ppm	Deshielded carbonyl carbon.
Aromatic C-O	Peaks, $\delta$ 155 - 160 ppm	Carbon atoms directly attached to the ether oxygen.	
Aromatic C-NO <sub>2</sub>	Peak, $\sim\delta$ 148 ppm	Carbon atom directly attached to the nitro group.	

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MS	Molecular Ion	$m/z \approx 243$	Confirms the molecular weight of the compound.
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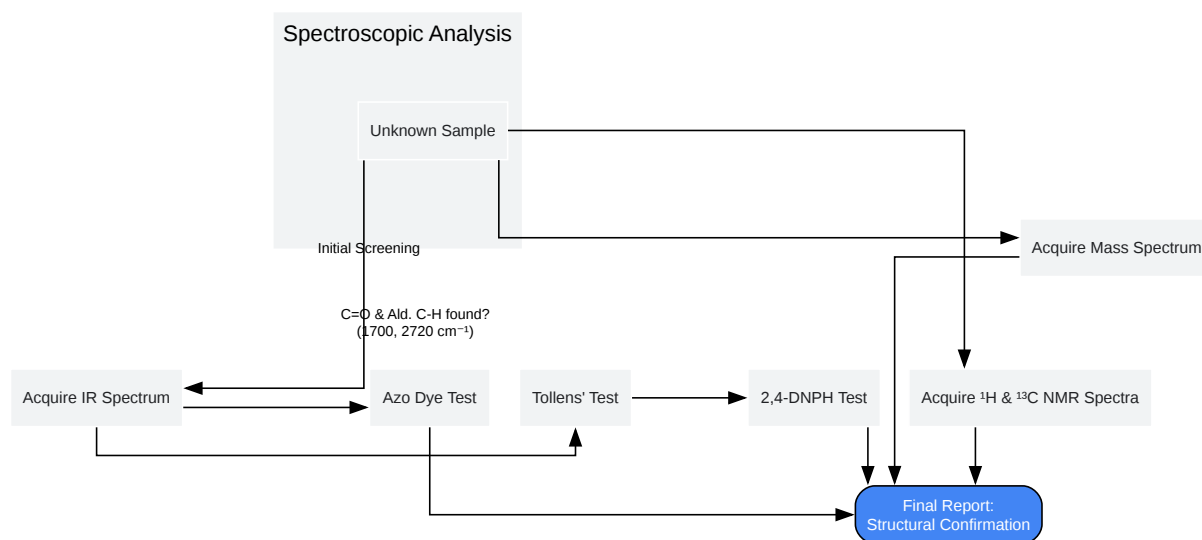
Table 2: Summary of Chemical Test Results

Test	Target Group	Reagents	Expected Positive Result
Tollens' Test	Aldehyde	$[\text{Ag}(\text{NH}_3)_2]^+$	Formation of a silver mirror.[8]
2,4-DNPH Test	Aldehyde (Carbonyl)	2,4-Dinitrophenylhydrazine	Orange/Red precipitate.[11]
Azo Dye Test	Nitro	Sn/HCl, then $\text{NaNO}_2$ , then 2-naphthol	Bright orange/red dye formation.

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## Analytical Workflow Diagram

The following diagram outlines a logical process for the complete analysis of an unknown sample suspected to be **3-(3-nitrophenoxy)benzaldehyde**.



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Caption: A logical workflow for the functional group analysis.

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